molecular formula C13H10ClN3O B1623871 2-(6-Chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile CAS No. 338752-84-4

2-(6-Chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile

Cat. No.: B1623871
CAS No.: 338752-84-4
M. Wt: 259.69 g/mol
InChI Key: BNXJYNKMIAFMGY-UHFFFAOYSA-N
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Description

2-(6-Chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile is an organic compound that belongs to the class of nitriles. This compound features a pyridazine ring substituted with a chlorine atom and a methoxyphenyl group attached to an acetonitrile moiety. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile typically involves multi-step organic reactions. One possible route could include:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a dihydropyridazine, the ring can be chlorinated using reagents like thionyl chloride.

    Attachment of the Methoxyphenyl Group: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the methoxyphenyl group to the pyridazine ring.

    Introduction of the Acetonitrile Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include a variety of substituted pyridazines, phenolic compounds, and amines.

Scientific Research Applications

2-(6-Chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile may have applications in several fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its structural features that may interact with biological targets.

    Industry: Use in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(6-Chloropyridazin-3-yl)-2-(4-hydroxyphenyl)acetonitrile: The hydroxy group could introduce different chemical properties and biological interactions.

    2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile: The methyl group may influence the compound’s lipophilicity and metabolic stability.

Uniqueness

The presence of the methoxy group in 2-(6-Chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile may confer unique properties, such as increased solubility in organic solvents and potential for specific interactions with biological targets.

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-18-10-4-2-9(3-5-10)11(8-15)12-6-7-13(14)17-16-12/h2-7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXJYNKMIAFMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420733
Record name 2-(6-chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338752-84-4
Record name 2-(6-chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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